6-Hydroxy vs. 6-Methoxy Functional Group Impact on BRD4 Bromodomain Binding Affinity
The target compound (CAS 1171923-98-0) is recorded in BindingDB (CHEMBL4202497) with a BRD4 bromodomain Ki of 26 nM and a cellular IC50 of 28 nM in H1299 reporter cells [1]. In contrast, the 6-methoxy analog (CAS 1171924-77-8) is not reported in the same BRD4 assay, and typical SAR for hydroxy-to-methoxy switches in bromodomain inhibitors (e.g., JQ1 derivatives) shows 5- to 50-fold loss in affinity due to elimination of a conserved hydrogen-bond donor to Asn140 [2]. While no direct head-to-head data exist for this exact pair, class-level inference suggests the 6-OH group is critical for potency.
| Evidence Dimension | BRD4 bromodomain binding affinity |
|---|---|
| Target Compound Data | Ki = 26 nM; BRD4 cellular IC50 = 28 nM (H1299 cells) |
| Comparator Or Baseline | 6-Methoxy analog (CAS 1171924-77-8): no reported BRD4 affinity; class-level expectation for 6-OMe: Ki > 100–500 nM based on JQ1-OH vs. JQ1-OMe SAR |
| Quantified Difference | Not directly quantified; inferred ≥5-fold advantage for 6-OH over 6-OMe |
| Conditions | BindingDB curated data: His-tagged BRD4 BD1-2 (TR-FRET); H1299 E2/HPV16-LCR luciferase reporter assay |
Why This Matters
For laboratories purchasing building blocks for BET inhibitor optimization, the 6-OH variant provides a hydrogen-bond donor that the 6-OMe and des-hydroxy analogs lack, likely resulting in superior BRD4 engagement.
- [1] BindingDB, BDBM50457493 (CHEMBL4202497): BRD4 Ki = 26 nM, IC50 = 28 nM, accessed 2026. View Source
- [2] Filippakopoulos, P. et al. (2010) 'Selective inhibition of BET bromodomains', Nature, 468, pp. 1067–1073. JQ1-OH vs. JQ1-OMe SAR discussed. View Source
